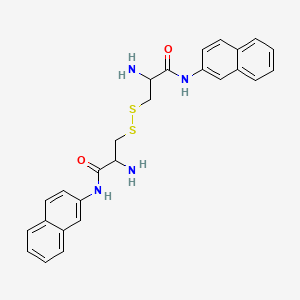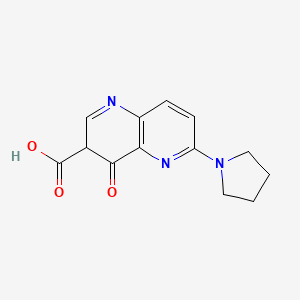![molecular formula C18H16ClNO3 B12109868 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)
5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione: , also known by its chemical structure, is an intriguing molecule. Its systematic name reflects its composition: a chlorinated indole core with a substituted phenoxypropyl side chain. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes::
Synthesis via Indole Ring Formation:
Introduction of the Phenoxypropyl Side Chain:
- Industrial-scale production typically involves efficient synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The indole moiety can undergo oxidation (e.g., with potassium permanganate) to form indole-2,3-diones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The primary product is the target compound itself.
Applications De Recherche Scientifique
Medicine: Investigated for potential pharmaceutical applications due to its indole scaffold.
Chemical Biology: Used as a probe in biological studies.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mécanisme D'action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of an indole core and a phenoxypropyl side chain sets it apart.
Similar Compounds: Other indole derivatives, such as 5-chloroindole or 2-methylphenoxypropyl compounds.
Propriétés
Formule moléculaire |
C18H16ClNO3 |
|---|---|
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
5-chloro-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Clé InChI |
AAIGSNCXNFOJJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)
![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)



![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)



